molecular formula C17H17NO3S2 B7757192 MFCD03676448

MFCD03676448

Cat. No.: B7757192
M. Wt: 347.5 g/mol
InChI Key: KJENGCMUGBOVLB-VDVFTDKOSA-N
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Description

MFCD03676448 is a chemical compound with unique properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03676448 involves several steps, starting with the preparation of the core structure through a series of organic reactions. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield an α,β-unsaturated ketone.

    Grignard Reaction: The addition of a Grignard reagent to a carbonyl compound to form a tertiary alcohol, followed by further functionalization to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to reduce double bonds and achieve the desired saturation level.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

MFCD03676448 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated compounds or amines.

Scientific Research Applications

MFCD03676448 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD03676448 involves its interaction with specific molecular targets, leading to various biological effects. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate conversion and affecting cellular processes.

List of Similar Compounds

  • Compound A
  • Compound B
  • Compound C

This compound stands out due to its unique combination of functional groups and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c1-3-13(16(20)21)18-15(19)14(23-17(18)22)10-11(2)9-12-7-5-4-6-8-12/h4-10,13H,3H2,1-2H3,(H,20,21)/b11-9+,14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJENGCMUGBOVLB-VDVFTDKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC(=CC2=CC=CC=C2)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C/C(=C/C2=CC=CC=C2)/C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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